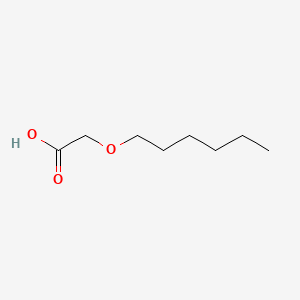
Acetic acid, hydroxyphosphono-
Vue d'ensemble
Description
Acetic acid, also known as ethanoic acid, is an organic compound with the chemical formula CH3COOH. It is a colorless, volatile liquid that is miscible with water and has a characteristic pungent odor. Acetic acid is the main component of vinegar, which is produced by the fermentation of ethanol. It is also found in many fruits, such as apples and grapes, and is used in numerous industrial and household applications. Hydroxyphosphonoacetic acid (HPAA) is an organophosphorus compound that is a derivative of acetic acid. HPAA is used in the synthesis of certain drugs, such as antifungal agents, and has potential applications in biotechnology and pharmaceuticals.
Applications De Recherche Scientifique
Inhibitor of Viral DNA Replication
2-hydroxy-2-phosphonoacetic acid has been used as an inhibitor of viral DNA replication . This application is particularly relevant in the field of virology, where controlling the replication of viruses is crucial for managing viral diseases.
Microbial Growth
This compound has been used as a phosphorus source for microbial growth in a phosphate-independent manner . This suggests potential applications in microbiology, particularly in studies involving the growth and development of microorganisms.
Corrosion Inhibition
2-hydroxy-2-phosphonoacetic acid is known to have a strong corrosion inhibition effect . It can improve the solubility of zinc and its corrosion inhibition performance is higher than that of HEDP and EDTMP . This makes it useful in industries where metal protection is important.
Environmental Safety
It is considered safe and reliable to use, non-toxic and pollution-free . This suggests potential applications in environmental science, particularly in areas where minimizing environmental impact is a priority.
Biological Research
The compound has been found in natural biological systems and is involved in global phosphorus cycle and oceanic methane production . This suggests potential applications in biological research, particularly in studies involving phosphorus cycling and methane production.
Chemical Diversity Studies
The chemical diversity of naturally occurring phosphonates, including 2-hydroxy-2-phosphonoacetic acid, is a subject of ongoing research . This suggests potential applications in chemistry, particularly in studies involving the synthesis and properties of phosphonates.
Mécanisme D'action
Target of Action
The primary target of 2-Hydroxy-2-Phosphonoacetic Acid is the metal surfaces in various industrial systems, such as those in the steel, petrochemical, electric power, and pharmaceutical industries . It acts as a cathodic corrosion inhibitor, preventing the corrosion of these metal surfaces .
Mode of Action
2-Hydroxy-2-Phosphonoacetic Acid interacts with its targets by forming a protective layer on the metal surfaces, which inhibits corrosion . It is often used in conjunction with zinc or other phosphonates to enhance its corrosion inhibition effect .
Pharmacokinetics
It is known that the compound is chemically stable, hard to be hydrolyzed, and hard to be destroyed by acid or alkali . These properties likely contribute to its effectiveness and longevity as a corrosion inhibitor.
Result of Action
The primary result of the action of 2-Hydroxy-2-Phosphonoacetic Acid is the prevention of scale formation and corrosion in industrial systems . This leads to improved heat transfer efficiency and reduced system maintenance costs . Additionally, it has been noted that the compound can improve the solubility of zinc .
Action Environment
The action of 2-Hydroxy-2-Phosphonoacetic Acid is influenced by environmental factors such as the hardness of the water in which it is used . It is particularly suitable for use in low-hardness water conditions, such as those found in southern China . The compound is safe and reliable to use, non-toxic, and pollution-free .
Propriétés
IUPAC Name |
2-hydroxy-2-phosphonoacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H5O6P/c3-1(4)2(5)9(6,7)8/h2,5H,(H,3,4)(H2,6,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTCHNZLBVKHYKC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)O)(O)P(=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H5O6P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40865115 | |
| Record name | Acetic acid, 2-hydroxy-2-phosphono- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40865115 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Brown liquid. Slight acrid odor. | |
| Record name | Acetic acid, 2-hydroxy-2-phosphono- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Hydroxyphosphonoacetic acid | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/14831 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
Acetic acid, hydroxyphosphono- | |
CAS RN |
23783-26-8 | |
| Record name | Hydroxyphosphonoacetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=23783-26-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Acetic acid, 2-hydroxy-2-phosphono- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023783268 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Acetic acid, 2-hydroxy-2-phosphono- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Acetic acid, 2-hydroxy-2-phosphono- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40865115 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Hydroxyphosphonoacetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.100.728 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Acetic acid, 2-hydroxy-2-phosphono | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.108.467 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How effective is 2-hydroxy-2-phosphonoacetic acid in inhibiting corrosion, and what makes it suitable for this purpose?
A: Research indicates that 2-hydroxy-2-phosphonoacetic acid effectively inhibits corrosion in metals like low carbon steel, particularly within calcium chloride brine environments []. This effectiveness likely stems from its ability to adsorb onto metal surfaces, forming a protective layer that hinders corrosive agents from reaching the metal [].
Q2: Are there any studies comparing the efficacy of 2-hydroxy-2-phosphonoacetic acid to other corrosion inhibitors?
A: Yes, several studies compare the performance of 2-hydroxy-2-phosphonoacetic acid with other compounds in inhibiting scale formation, a process closely related to corrosion. Research demonstrates that while 2-hydroxy-2-phosphonoacetic acid effectively inhibits calcium sulfate dihydrate (gypsum) precipitation, other phosphonates like aminotris(methylenephosphonic acid) (AMP) exhibit superior performance under similar conditions [, ].
Q3: Beyond corrosion inhibition, are there other industrial applications for 2-hydroxy-2-phosphonoacetic acid?
A: Yes, 2-hydroxy-2-phosphonoacetic acid is recognized as a valuable water treatment agent []. Its ability to inhibit scale formation finds application in industrial water systems where mineral deposits can hinder efficiency and cause damage [].
Q4: Has the absolute configuration of the phosphonic acid moiety in 2-hydroxy-2-phosphonoacetic acid been determined?
A: Yes, researchers successfully determined the absolute configuration of the chiral center within the phosphonic acid moiety of 2-hydroxy-2-phosphonoacetic acid []. By synthesizing both enantiomers and comparing their optical rotation to naturally occurring compounds containing the same moiety, they confirmed the (S)-configuration [].
Q5: Are there any known challenges or limitations associated with using 2-hydroxy-2-phosphonoacetic acid in industrial applications?
A: Research suggests that 2-hydroxy-2-phosphonoacetic acid may not always be the most effective scale inhibitor compared to other phosphonates or polymeric additives. For instance, it exhibits poorer performance than AMP in preventing gypsum precipitation []. Additionally, when combined with specific polymeric additives, it may demonstrate antagonistic effects, reducing the overall effectiveness of scale control [].
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














